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molecular formula C4H9N3O B590113 N-Nitrosopiperazine-d8 CAS No. 1330180-56-7

N-Nitrosopiperazine-d8

Cat. No. B590113
M. Wt: 123.185
InChI Key: CVTIZMOISGMZRJ-SVYQBANQSA-N
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Patent
US04267175

Procedure details

A mixture of 3-methyl-1-bromo-butane (3.94 g.), N-nitroso-piperazine (3 g.), anhydrous potassium carbonate (3.6 g.) and a small crystal of potassium iodide in dimethyl formamide was heated at 100° for 2 hours. Solvent was removed under reduced pressure and the residue dissolved in ether and water. The ether extract was separated, dried and evaporated to give an oil which was adsorbed on silica gel. Elution with ethyl acetate gave N-(3-methylbutyl)-N'-nitroso piperazine, further purified by dissolving in dilute acid, washing the acid extract with ether, basifying the acid extract and re-extracting with ether. The yield of colourless oil was 3 g (62%).
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4]Br.[N:7]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)=[O:8].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN(C)C=O>[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][N:12]1[CH2:13][CH2:14][N:9]([N:7]=[O:8])[CH2:10][CH2:11]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
3.94 g
Type
reactant
Smiles
CC(CCBr)C
Name
Quantity
3 g
Type
reactant
Smiles
N(=O)N1CCNCC1
Name
Quantity
3.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
WASH
Type
WASH
Details
Elution with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC(CCN1CCN(CC1)N=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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